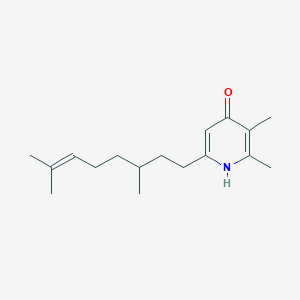![molecular formula C18H18N2O4 B14474206 Glycine, N-[N-(diphenylacetyl)glycyl]- CAS No. 65707-76-8](/img/structure/B14474206.png)
Glycine, N-[N-(diphenylacetyl)glycyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[N-(diphenylacetyl)glycyl]- is a compound that belongs to the class of peptides. It is a derivative of glycine, which is the simplest amino acid. This compound is characterized by the presence of a diphenylacetyl group attached to the glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-(diphenylacetyl)glycyl]- typically involves the reaction of glycine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Glycine, N-[N-(diphenylacetyl)glycyl]- follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[N-(diphenylacetyl)glycyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new peptide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Glycine, N-[N-(diphenylacetyl)glycyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: In studies related to protein folding and stability.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Glycine, N-[N-(diphenylacetyl)glycyl]- involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine.
N-Acetylglycine: Another derivative of glycine with an acetyl group.
Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.
Uniqueness
Glycine, N-[N-(diphenylacetyl)glycyl]- is unique due to the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65707-76-8 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-[[2-[(2,2-diphenylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-12-16(22)23)11-20-18(24)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,21)(H,20,24)(H,22,23) |
Clave InChI |
VJAACLVAHLCSAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



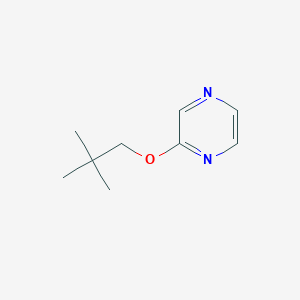
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

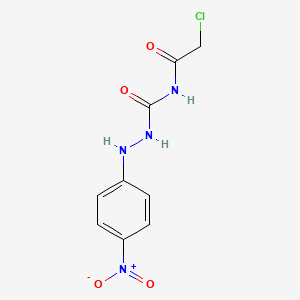
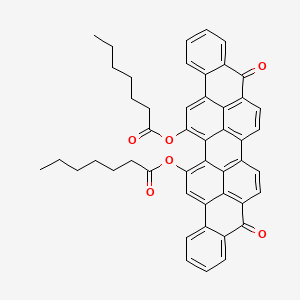
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
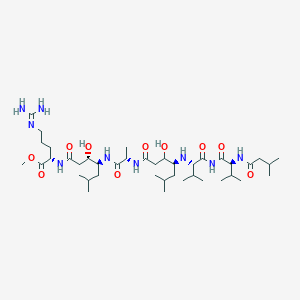
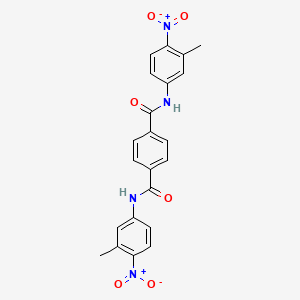
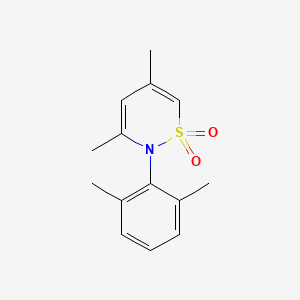
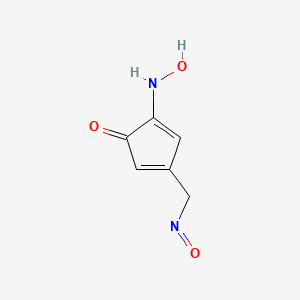
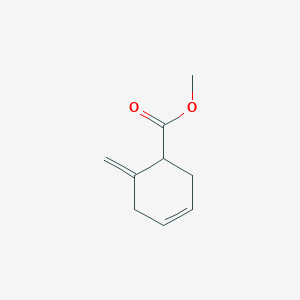
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
